4-(5-bromo-2,1-benzisoxazol-3-yl)-Phenol
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Overview
Description
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol is a chemical compound that belongs to the benzisoxazole family This compound is characterized by the presence of a bromine atom at the 5th position of the benzisoxazole ring and a phenol group attached to the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol typically involves the bromination of 2,1-benzisoxazole followed by the introduction of a phenol group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated benzisoxazole derivatives.
Substitution: Various substituted benzisoxazole compounds depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to selectively interact with certain biological molecules, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1-benzisoxazole: Lacks the phenol group, resulting in different chemical properties and reactivity.
4-Phenyl-2,1-benzisoxazole: Lacks the bromine atom, affecting its interaction with biological targets.
4-(5-Chloro-2,1-benzisoxazol-3-yl)-Phenol:
Uniqueness
4-(5-Bromo-2,1-benzisoxazol-3-yl)-Phenol is unique due to the presence of both the bromine atom and phenol group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and specific interactions with biological targets, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C13H8BrNO2 |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
4-(5-bromo-2,1-benzoxazol-3-yl)phenol |
InChI |
InChI=1S/C13H8BrNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H |
InChI Key |
CVTWFZAZQHJATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Br)O |
Origin of Product |
United States |
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